Fmoc-d-脯氨酸-五氟苯酚酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Fmoc-D-Pro-OPfp and related compounds involves the reaction of Fmoc-protected amino acids with pentafluorophenol in the presence of coupling agents. For example, Gangadhar et al. (2004) detailed a high-yield synthesis of O-glycopeptides using Fmoc-AA-OPfp, demonstrating the efficiency and stereoselectivity of this method in peptide coupling reactions (Gangadhar, Jois, & Balasubramaniam, 2004).

Molecular Structure Analysis

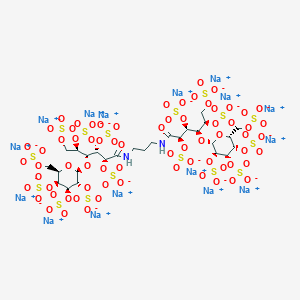

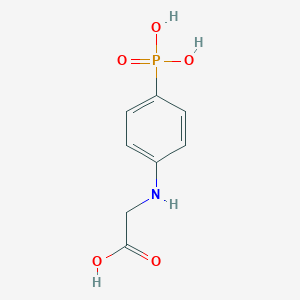

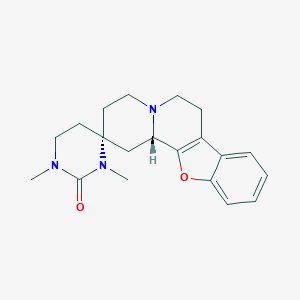

The molecular structure of Fmoc-D-Pro-OPfp is characterized by the Fmoc group, which is bulky and aromatic, providing steric protection to the amino group, and the OPfp ester, which is highly reactive towards nucleophiles. This structure makes it an ideal reagent for peptide synthesis, allowing for the selective formation of peptide bonds under mild conditions.

Chemical Reactions and Properties

Fmoc-D-Pro-OPfp participates in peptide bond formation reactions by reacting with the amino group of another amino acid or peptide. The OPfp ester is a good leaving group, facilitating the nucleophilic attack by the amino group. This reaction is commonly performed in the presence of base to deprotonate the incoming amino group, enhancing its nucleophilicity. Busnel et al. (2005) described a solid-phase synthesis strategy using Fmoc-protected aza-beta3-amino acids and alpha-amino acids, showcasing the versatility of Fmoc-based chemistry in synthesizing peptidomimetics (Busnel et al., 2005).

Physical Properties Analysis

The physical properties of Fmoc-D-Pro-OPfp, such as solubility and stability, are influenced by the Fmoc and OPfp groups. The Fmoc group imparts a degree of hydrophobicity, making the compound soluble in organic solvents, which is beneficial for SPPS. Its stability under various conditions is crucial for its storage and handling during peptide synthesis.

Chemical Properties Analysis

The chemical properties of Fmoc-D-Pro-OPfp, including its reactivity and selectivity, are central to its application in peptide synthesis. The compound is designed to be reactive enough to form peptide bonds efficiently but stable enough to withstand the conditions of peptide synthesis until the desired reaction occurs. Zheng et al. (2014) demonstrated the practicality of Fmoc chemistry in the synthesis of membrane proteins, highlighting the method's efficiency and cost-effectiveness (Zheng et al., 2014).

科学研究应用

O-糖肽的立体选择性合成

Fmoc-AA-OPfp 衍生物用于 O-糖肽的立体选择性合成,显示出高产率和立体选择性。此方法涉及在 BF3.Et2O 存在下使 Fmoc-AA-OPfp 与 β-d-Glc(OAc)5 反应,允许直接偶联到肽树脂上,而无需分离和纯化步骤。这种方法对于 O-糖肽的常规合成至关重要,提供超过 90% 的目标产率,并展示了该方法的效率和选择性 (Gangadhar, Jois, & Balasubramaniam, 2004).

分子印迹聚合物

在对模板分子的结构类似物的分子印迹聚合物 (MIP) 的吸附研究中,分析了 Fmoc-L-色氨酸五氟苯酚酯 (Fmoc-L-Trp(OPfp)) 等化合物。平衡吸附等温线提供了聚合物与各种类似物之间相互作用的见解,展示了 Fmoc-L-Trp(OPfp) 在吸附位点中的独特行为,可以用简单的 Langmuir 等温线建模。这项研究突出了 Fmoc-L-Trp(OPfp) 在理解分子印迹及其在选择性吸附过程中的潜力中的作用 (Kim & Guiochon, 2005).

固相肽合成

探索了 Fmoc 固相肽合成 (SPPS) 中侧链未保护的天冬酰胺的活化,表明 Fmoc-Asn-OPfp 可以在没有副反应的情况下偶联。此方法解决了天冬酰胺活化过程中潜在的脱水和副反应问题,提供了一种获得均一肽的途径。SPPS 技术的这种进步增强了复杂肽和蛋白质的合成,用于研究和治疗目的 (Gausepohl, Kraft, & Frank, 2009).

磷酸酪氨酸结构单元的制备

开发了一种使用 Nα-Fmoc-TyrtBu)-OPfp 的酪氨酸磷酸化肽的新合成方法,产率和纯度都很高。该方法促进了磷酸肽的合成,这对于研究细胞信号传导和疾病中的磷酸化过程非常重要。该方法中没有焦磷酸盐等副产物,突出了其精确性和创造用于研究和药物开发的肽的潜力 (Krog-Jensen, Christensen, & Meldal, 2004).

安全和危害

未来方向

Fmoc-d-pro-opfp is a valuable tool in peptide synthesis and its use enables bromophenol blue monitoring of amide bond formation . It is particularly useful in applications where amino acids are partially racemized during coupling . Future research may continue to explore its potential in peptide synthesis and other related applications.

属性

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBLOHXKGUNWRV-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544411 |

Source

|

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-pro-opfp | |

CAS RN |

125281-38-1 |

Source

|

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)

![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)

![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)